(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
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Overview
Description
(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, also known as L-Stepholidine (L-SPD), is a natural alkaloid compound found in the plant Stephania intermedia. It has been studied extensively for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Scientific Research Applications
X-ray Crystallography and Structure Analysis : The stereoscopic structure of closely related compounds has been determined using X-ray crystallography, highlighting the precise molecular configuration and bonding arrangements (Argay, Fülöp, Kălmăn, Fülöp, & Bernáth, 1995).
Anticonvulsant Properties : Studies have identified anticonvulsant effects in derivatives of 6,7-dimethoxyisoquinoline, useful in developing treatments for epilepsy (Gitto, De Luca, Ferro, Agnello, Russo, De Sarro, & Chimirri, 2010).
Local Anesthetic Activity and Toxicity Evaluation : Research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrated significant local anesthetic activity and provided insights into their acute toxicity and structure-toxicity relationship (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).
Enantioselective Synthesis and Pharmaceutical Applications : Enantioselective synthesis methods have been developed for tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, including derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which are significant for pharmaceutical applications (Blank & Opatz, 2011).
Analgesic and Anti-Inflammatory Effects : Studies have explored the analgesic and anti-inflammatory properties of specific derivatives, showing potential for medical applications as non-narcotic analgesics (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).
Synthesis of Novel Derivatives : Research has focused on synthesizing novel derivatives with various substituents, enhancing the understanding of their chemical properties and potential applications (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).
Potential in Pharmacology : Various isoquinoline alkaloids and their synthetic analogs have been identified for their diverse biological activities in pharmacology, including modulation of dopamine and serotonergic systems (Khalil, Halim, Ogata, Sekine, & Murakoshi, 1992).
properties
CAS RN |
17627-77-9 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
PRNZAMQMBOFSJY-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C(=C(C=C2CCN1)OC)OC)O |
SMILES |
CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |
Canonical SMILES |
CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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